molecular formula C18H15F3N8O5 B5517276 2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide

2-(5-amino-1H-tetrazol-1-yl)-N'-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}acetohydrazide

Cat. No. B5517276
M. Wt: 480.4 g/mol
InChI Key: GXMLGQVPJNQARC-LIMNOBDPSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves multistep reaction sequences, starting from simple precursors. For instance, similar compounds such as N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives have been synthesized through cyclization reactions, followed by structural verification using techniques like IR, NMR, and X-ray crystallography (Jin et al., 2006). These methodologies could be adapted or optimized for the synthesis of the target compound, ensuring the correct assembly of its complex structure.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using X-ray crystallography, providing insights into their three-dimensional conformations and intermolecular interactions (Al-Hourani et al., 2016). Such analyses can reveal the spatial arrangement of functional groups in the target molecule, influencing its reactivity and interaction with other molecules.

Chemical Reactions and Properties

Compounds with similar structures have shown a variety of chemical behaviors, including the ability to form complexes with metals and engage in bioactive interactions. For example, azo-acetohydrazide complexes have been synthesized and characterized, displaying unique chemical properties depending on the metal ion involved (Shakdofa et al., 2017). These findings suggest that the target compound may also exhibit diverse reactivity, potentially leading to the formation of novel compounds or complexes.

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystallinity, are crucial for its practical applications. Studies on similar compounds, like N-acylhydrazones, have provided valuable data on their physical characteristics, which can be instrumental in predicting the behavior of the target molecule in various conditions (Evrard et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of a compound. The synthesis and characterization of related compounds, such as oxadiazole and benzothiazole derivatives, have shed light on their antimicrobial and antitumor activities, suggesting possible bioactive roles for the target molecule (Kaya et al., 2017).

Scientific Research Applications

Antimicrobial and Antitumor Activity

  • Design and Synthesis of Chemotherapeutic Agents: Hydrazide and oxadiazole derivatives, utilizing starting substances similar in structural components to the specified compound, have been designed and synthesized. These compounds were evaluated for their in vitro antimicrobial activity against various bacteria and fungi, with some showing higher potency against gram-negative bacteria compared to gram-positive bacteria. Additionally, they were screened for their antiproliferative activity against human tumor cell lines, where specific derivatives exhibited significant inhibitory activity against lung and breast cancer cell lines, highlighting the potential of such compounds in developing new chemotherapeutic agents (Kaya et al., 2017).

Coordination Complexes and Luminescence Properties

  • Ligand-dependent Assembly of Zn(II) Complexes: The synthesis and study of Zn(II) complexes with aroylhydrazone Schiff base ligands, sharing some functional group similarities with the queried compound, were reported. These complexes exhibited diverse coordination geometries and interesting luminescence properties, which could be valuable in material science and photonic applications (Xu et al., 2017).

properties

IUPAC Name

2-(5-aminotetrazol-1-yl)-N-[(E)-[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N8O5/c1-33-15-6-10(8-23-24-16(30)9-28-17(22)25-26-27-28)2-4-14(15)34-13-5-3-11(18(19,20)21)7-12(13)29(31)32/h2-8H,9H2,1H3,(H,24,30)(H2,22,25,27)/b23-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMLGQVPJNQARC-LIMNOBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CN2C(=NN=N2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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